![molecular formula C20H25N5O2Si B587936 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one CAS No. 701278-07-1](/img/structure/B587936.png)

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

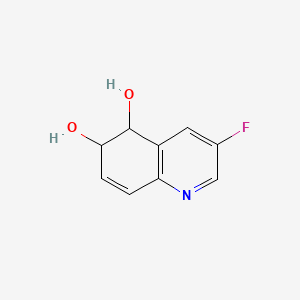

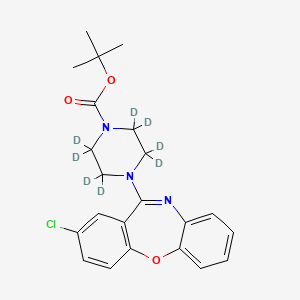

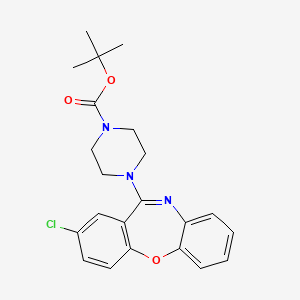

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one, also known as 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one, is a useful research compound. Its molecular formula is C20H25N5O2Si and its molecular weight is 395.538. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

- The nucleoside analogue, entecavir, has a crystal structure analyzed to understand its intermolecular interactions and packing patterns, highlighting the differences between its anhydrous and hydrated forms (Wang et al., 2018).

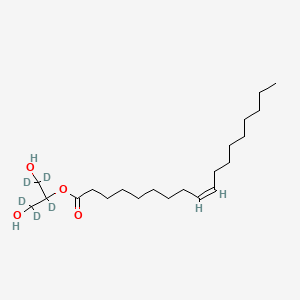

- Research on acyclic nucleotide analogues derived from N3-substituted isoguanine includes synthesis processes, leading to the discovery of compounds with potential applications in virology and biochemistry (Alexander et al., 2000).

Chemical Reactions and Novel Compounds

- Studies on the reaction products of 2'-deoxyguanosine with diepoxybutane have led to the identification of novel guanine and pyrimidine adducts, contributing to the understanding of mutagenesis and carcinogenesis (Zhang & Elfarra, 2004).

- The optimized synthetic process for the key intermediate of entecavir, used in antiviral therapy, has been developed, showing potential for cost-effective industrial production (Weiguang, 2013).

Biological Activity and Potential Uses

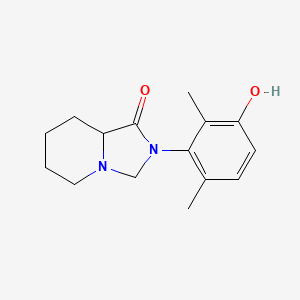

- Research on base-substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives explores their immunostimulatory and immunomodulatory potency, contributing to the development of new therapeutic agents (Doláková et al., 2005).

- New purine derivatives have been synthesized, indicating potential plant-growth regulating properties, which can contribute to agricultural science (El-Bayouki et al., 2013).

Novel Applications in Medicine

- CMCdG, a novel nucleoside analog, shows promising anti-hepatitis B virus activity, with potential for therapeutic use in patients infected with drug-resistant HBV (Higashi-Kuwata et al., 2019).

- The synthesis and biological evaluation of purine-substituted aminocyclopropane derivatives highlight their potential in cancer therapy and antiviral applications (Krištafor et al., 2003).

Mechanism of Action

Target of Action

The primary target of 4-Dehydroxy-4-dimethylphenylsilyl Entecavir is the Hepatitis B virus (HBV) . It is designed to selectively inhibit the replication process of HBV .

Mode of Action

4-Dehydroxy-4-dimethylphenylsilyl Entecavir is a guanosine nucleoside analogue that inhibits all three steps in the viral replication process . It competes with the natural substrate deoxyguanosine triphosphate (dGTP) and gets incorporated into the viral DNA, causing premature termination of DNA elongation .

Biochemical Pathways

The compound inhibits the HBV polymerase by competing with the natural substrate dGTP . This results in the depletion of intracellular dGTP pools, thereby increasing the ability of the compound to inhibit the HBV polymerase .

Pharmacokinetics

Entecavir is well absorbed orally, with approximately 70% of the drug reaching the plasma . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound significantly impact its bioavailability .

Result of Action

The result of the action of 4-Dehydroxy-4-dimethylphenylsilyl Entecavir is the inhibition of the replication of the Hepatitis B virus . This leads to a decrease in the viral load and an improvement in the clinical symptoms of Hepatitis B infection .

properties

IUPAC Name |

2-amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2Si/c1-12-14(10-26)16(28(2,3)13-7-5-4-6-8-13)9-15(12)25-11-22-17-18(25)23-20(21)24-19(17)27/h4-8,11,14-16,26H,1,9-10H2,2-3H3,(H3,21,23,24,27)/t14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYJQSNORIUZKS-JYJNAYRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659605 |

Source

|

| Record name | 2-Amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one | |

CAS RN |

701278-07-1 |

Source

|

| Record name | 2-Amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1R-(1alpha,2beta,3alpha)]- (9CI)](/img/no-structure.png)

![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)